molecular formula C13H16N4O2 B1421992 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 1255147-50-2

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B1421992
CAS No.: 1255147-50-2
M. Wt: 260.29 g/mol
InChI Key: DKMWHVLTNLBTQH-UHFFFAOYSA-N
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Description

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a cyclopentylmethyl amino group at position 3 and a carboxylic acid moiety at position 6. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

3-(cyclopentylmethylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-12(19)10-6-3-7-17-11(10)15-16-13(17)14-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,14,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMWHVLTNLBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=NN=C3N2C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Cyclization: The triazole intermediate is then cyclized with a pyridine derivative to form the triazolopyridine core.

    Amination: The cyclopentylmethylamine is introduced through nucleophilic substitution, often using a suitable leaving group on the triazolopyridine.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially yielding amine or alcohol derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the amino group or the carboxylic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

Medicine

Medically, this compound is investigated for its therapeutic potential. Its structural features suggest it could be developed into drugs that target specific enzymes or receptors, offering new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the amino group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Cyclopentylmethyl vs.
  • Carboxylic Acid vs. Amine at Position 8 : The carboxylic acid moiety (as in the target compound) introduces acidity and hydrogen-bonding capacity, contrasting with the basic amine group in 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine .
  • Electron-Withdrawing Substituents : Chlorine and trifluoromethyl groups (e.g., in ’s compound) may enhance electrophilic reactivity and metabolic resistance compared to the cyclopentylmethyl group .

Pharmacological and Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The hydrochloride salt form improves aqueous solubility, as seen in related triazolo-pyridine derivatives .
  • Lipophilicity : Cyclopentylmethyl substitution likely increases logP compared to methoxy or carboxylic acid derivatives, affecting membrane permeability .
  • Toxicity: Limited toxicological data are reported for these compounds, with cautioning that thorough investigations are often lacking .

Research and Patent Landscape

  • Synthetic Routes : Derivatives like 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid () are synthesized via cyclization reactions, implying feasible scalability for the target compound .

Biological Activity

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride (CAS No. 1332528-61-6) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17ClN4O2
  • Molecular Weight : 296.76 g/mol
  • CAS Number : 1332528-61-6
  • Synonyms : HTTUJDWZXOBDJN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in immune regulation and tumor microenvironments. This inhibition can enhance the immune response against tumors and infections .
  • Antiviral Activity : Preliminary studies suggest that derivatives of triazolo-pyridine compounds exhibit antiviral properties against viruses such as SARS-CoV-2 and H5N1, indicating that similar mechanisms may be at play with this compound .

In Vitro Studies

In vitro studies have demonstrated that compounds within the triazolo-pyridine family can inhibit viral replication. For instance:

  • Compounds structurally related to 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine have shown dose-dependent inhibition against SARS-CoV-2 in Vero-E6 cells, with IC50 values significantly lower than those of standard antiviral agents .

Case Studies

  • IDO1 Inhibition : A study focusing on the structure-activity relationship (SAR) of triazolo-pyridine derivatives indicated that modifications to the triazole ring could enhance IDO1 inhibitory activity, suggesting that 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine might be optimized for better efficacy against tumors .
  • Antiviral Efficacy : A comparative analysis of various triazolo-pyridine compounds revealed that those with specific substituents exhibited superior antiviral activity against H5N1 and SARS-CoV-2 viruses. These findings underscore the potential of 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine as a scaffold for developing new antiviral agents .

Data Tables

PropertyValue
Molecular FormulaC13H17ClN4O2
Molecular Weight296.76 g/mol
CAS Number1332528-61-6
Biological TargetsIDO1, Viral Proteases
Antiviral ActivitySignificant against SARS-CoV-2
Enzyme InhibitionYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 2
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

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